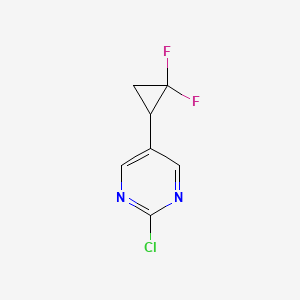
(R)-tert-Butyl (1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a trifluoromethyl group, a cyclopropyl ring, and a but-3-yn-2-yl moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced into the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and trifluoromethyl iodide under controlled conditions.
Alkyne Introduction: The but-3-yn-2-yl moiety is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form various oxidized products.
Reduction: Reduction reactions can target the alkyne or the carbamate group, leading to the formation of alkanes or amines, respectively.
Substitution: The trifluoromethyl group and the cyclopropyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as alkanes and amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and cyclopropyl groups on biological systems. It can also be used in the development of new bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用機序
The mechanism of action of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl ring can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)urea
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)amine
Uniqueness
The uniqueness of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate lies in its combination of functional groups. The presence of a trifluoromethyl group, a cyclopropyl ring, and a but-3-yn-2-yl moiety provides a unique set of chemical and physical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C13H18F3NO2 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-[1-(trifluoromethyl)cyclopropyl]but-3-yn-2-yl]carbamate |
InChI |
InChI=1S/C13H18F3NO2/c1-5-9(17-10(18)19-11(2,3)4)8-12(6-7-12)13(14,15)16/h1,9H,6-8H2,2-4H3,(H,17,18)/t9-/m0/s1 |
InChIキー |
MMROSSRWQWAJPB-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1(CC1)C(F)(F)F)C#C |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1(CC1)C(F)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


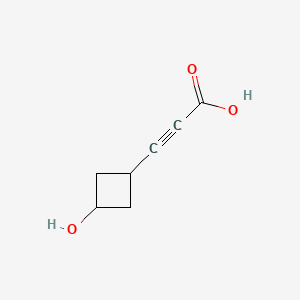

![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)

![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)

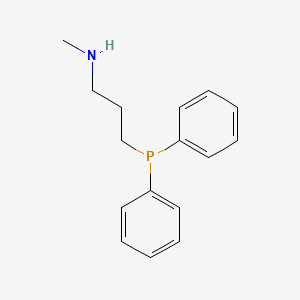
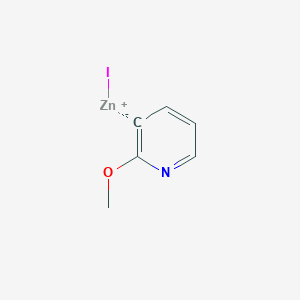
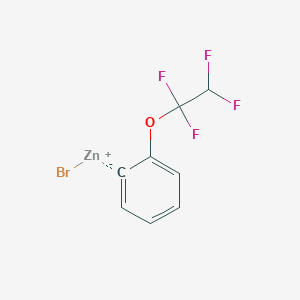
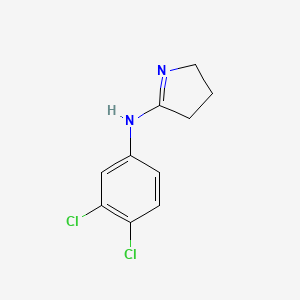
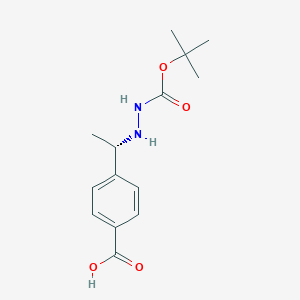
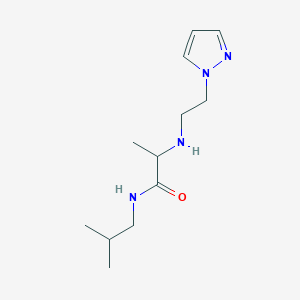
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
